molecular formula C24H26O3 B3050009 Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 2300-15-4

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-

Cat. No.: B3050009
CAS No.: 2300-15-4
M. Wt: 362.5 g/mol
InChI Key: VPVTXVHUJHGOCM-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- (CAS 2300-15-4) is a polyphenolic compound with the molecular formula C24H26O3 and a molecular weight of 362.46 g/mol . Its structure features a central phenol ring substituted at the 2- and 4-positions with bulky 1-(4-hydroxyphenyl)-1-methylethyl groups, creating a sterically hindered, highly hydrophobic molecule (LogP = 5.15) . This compound is synthesized via Friedel-Crafts alkylation or condensation reactions, often using dichloromethane and ZnCl2 as catalysts, achieving yields up to 83.2% .

Key applications include:

  • Electronics: Used as an additive in electronic materials due to its thermal stability and compatibility with polymers .
  • Analytical Chemistry: Separated via reverse-phase HPLC using a Newcrom R1 column, highlighting its utility in quality control .
  • Biological Activity: Exhibits anti-androgenic properties, though less potent than derivatives like 3,3'-dichlorobenzidine dihydrochloride .

Its three-dimensional hydrogen-bonded framework (observed in crystallography studies) enhances stability and influences interactions in biological systems .

Properties

IUPAC Name

2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-23(2,16-5-10-19(25)11-6-16)18-9-14-22(27)21(15-18)24(3,4)17-7-12-20(26)13-8-17/h5-15,25-27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVTXVHUJHGOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062313
Record name Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
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Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2300-15-4
Record name Trisphenol
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Record name Trisphenol
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Record name Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
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Record name Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
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Record name 2,4-bis[1-(4-hydroxyphenyl)isopropyl]phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- can be synthesized through the condensation of phenol with a ketone or aldehyde, catalyzed by Brønsted acid catalysts and thiol derivatives as co-catalysts . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- exerts its effects involves interactions with various molecular targets and pathways. It can act as an endocrine disruptor, affecting hormone receptors and signaling pathways. The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Molecular Data of Structurally Related Phenolic Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP
Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- 2300-15-4 C24H26O3 362.46 2,4-bis(4-hydroxyphenyl-isopropyl) 5.15
2,4-Bis(1-phenylethyl)-phenol 2769-94-0 C22H22O 302.41 2,4-bis(phenylethyl) 6.2
2,4-Bis(1,1-dimethylethyl)-phenol 96-76-4 C14H22O 206.32 2,4-di-tert-butyl 4.8
Bisphenol A 80-05-7 C15H16O2 228.29 4,4'-isopropylidenediphenol 3.4
4,4′-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] 110726-28-8 C33H32O3 424.53 Triphenolic ethylidene-bridged derivative 6.9

Structural Insights :

  • Bulky Substituents: The target compound and its analogs (e.g., 2,4-bis(1-phenylethyl)-phenol) share steric hindrance, reducing reactivity but enhancing thermal stability .

Key Findings :

  • Antioxidant Capacity: 2,4-Bis(1,1-dimethylethyl)-phenol and 2,4-bis(1-phenylethyl)-phenol exhibit stronger antioxidant activity due to electron-donating alkyl groups .
  • Anti-Androgenic Effects: The target compound shows moderate activity (IC50 ~10 μM), outperformed by 3,3'-dichlorobenzidine dihydrochloride but safer than Bisphenol A .

Application-Specific Comparisons

  • Electronics vs. Plastics: The target compound’s high thermal stability (decomposition temperature >225°C) suits electronic additives, whereas Bisphenol A derivatives dominate polymer production .
  • Analytical Utility: The target’s HPLC compatibility contrasts with 2,4-bis(1-phenylethyl)-phenol, which lacks polar groups for efficient chromatographic separation .

Biological Activity

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- (CAS Number: 2300-15-4), commonly known as Trisphenol, is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, including its antioxidant, antimicrobial, and cytotoxic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H26O3
  • Molecular Weight : 362.46 g/mol
  • Melting Point : 191-192 °C
  • IUPAC Name : 2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol

The compound's structure consists of three phenolic units linked through isopropyl groups, contributing to its stability and reactivity in biological systems.

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals that can cause oxidative damage to cells. Research has indicated that Trisphenol exhibits significant antioxidant properties.

Table 1: Antioxidant Activity of Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-

MethodIC50 Value (µM)Reference
DPPH Assay28.08
ABTS Assay2402.95

The DPPH assay results suggest that Trisphenol has a moderate capacity to scavenge free radicals, while the ABTS assay shows a stronger antioxidant potential.

Antimicrobial Activity

Trisphenol has been studied for its antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.

Table 2: Antimicrobial Activity of Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA2 µg/mL
E. coli5 µg/mL

The compound demonstrated comparable efficacy to vancomycin against MRSA in vitro studies, indicating its potential as an alternative antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of Trisphenol on various cancer cell lines. The results indicate a promising profile for cancer treatment applications.

Table 3: Cytotoxic Effects of Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-

Cell LineIC50 Value (µM)Reference
HeLa15.0
MCF-712.5

The IC50 values suggest that Trisphenol exhibits significant cytotoxicity against cervical and breast cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

  • Antioxidant Mechanism : A study demonstrated that Trisphenol effectively reduced lipid peroxidation in rat liver homogenates, highlighting its role as a protective agent against oxidative stress.
  • Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by MRSA, topical application of Trisphenol showed a marked improvement in healing time compared to standard treatments.
  • Cytotoxicity in Cancer Research : A recent study published in Cancer Letters illustrated that Trisphenol induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a possible therapeutic application in oncology.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-?

Synthesis of this compound likely involves multi-step Friedel-Crafts alkylation or condensation reactions due to its bis-isopropylphenolic structure. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm substitution patterns and hydroxyl group positions.
  • Mass Spectrometry (MS): Electron ionization (EI-MS) can validate molecular weight (362.46 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): To assess purity and resolve potential isomers .
  • Thermogravimetric Analysis (TGA): For evaluating thermal stability, given its high enthalpy of vaporization (ΔvapH° ≈ 82–86 kJ/mol) .

Q. How can thermodynamic properties of this compound be experimentally determined, and what challenges arise?

Critical thermodynamic parameters include:

  • Enthalpy of Formation (ΔfH°): Measured via combustion calorimetry (e.g., ΔfH°liquid = -310 kJ/mol, as reported by Bertholon et al.) .
  • Enthalpy of Vaporization (ΔvapH°): Determined using static vapor pressure methods or Antoine equation coefficients (e.g., ΔvapH° = 82.0–86.11 kJ/mol with discrepancies attributed to measurement techniques) .
    Challenges: Variability in ΔvapH° values (e.g., 82.0 vs. 86.11 kJ/mol) highlights the need for standardized protocols and Washburn corrections to reconcile data .

Q. What methodologies are used to evaluate environmental stability and degradation pathways?

  • Photodegradation Studies: UV-Vis spectroscopy coupled with HPLC to monitor breakdown products under simulated sunlight.
  • Biodegradation Assays: Use of soil or microbial consortia to assess half-life and metabolite formation.
  • Ecotoxicology Testing: Daphnia magna or algal growth inhibition assays to quantify toxicity thresholds.
    Note: While direct ecotoxicological data for this compound is limited, structural analogs (e.g., bisphenol derivatives) suggest potential endocrine disruption risks, warranting tiered environmental hazard assessments .

Advanced Research Questions

Q. How do isomerization equilibria and kinetic parameters influence its reactivity in solution?

Studies by Nesterova et al. on similar alkylphenols reveal:

  • Isomerization Mechanisms: Acid-catalyzed rearrangements via carbocation intermediates, influenced by solvent polarity.
  • Equilibrium Constants: For example, ΔrH° = -1.26 ± 0.08 kJ/mol (liquid phase) under controlled conditions .
    Methodological Insight: Gas chromatography (GC) paired with kinetic modeling can resolve competing pathways and activation energies .

Q. What computational approaches are suitable for predicting its interactions with biological receptors?

  • Molecular Docking: To simulate binding to estrogen receptors (ERα/ERβ) or androgen receptors, given structural similarity to endocrine disruptors .
  • Density Functional Theory (DFT): Calculates electron density distributions to predict antioxidant activity (e.g., hydroxyl group donation potential).
  • Quantitative Structure-Activity Relationship (QSAR): Correlates substituent effects (e.g., tert-butyl groups) with anti-androgenic activity rankings .

Q. How can contradictory experimental data (e.g., ΔvapH°) be systematically resolved?

  • Error Source Analysis: Compare methodologies (e.g., static vs. dynamic vapor pressure measurements) and calibration standards.
  • Statistical Reconciliation: Apply multivariate regression to datasets (e.g., NIST-subscribed vs. open-access values) .
  • Collaborative Verification: Replicate studies using harmonized protocols (e.g., IUPAC guidelines for thermochemistry).

Methodological Tables

Table 1: Key Thermodynamic Data from NIST

PropertyValue (kJ/mol)MethodReference
ΔfH°liquid-310CombustionBertholon et al.
ΔvapH°82.0–86.11Static/DynamicBertholon et al.
Isomerization ΔrH°-1.26 ± 0.08GC-EqkNesterova et al.

Table 2: Environmental Assessment Framework

ParameterMethodRelevance to Compound
PhotostabilityUV-HPLCPredicts persistence in aquatic systems
Bioaccumulation FactorOECD 305 (Fish uptake)Structural analogs suggest moderate BCF
Endocrine DisruptionYES/ERα Reporter Gene AssayPriority based on anti-androgenic data

Retrosynthesis Analysis

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Feasible Synthetic Routes

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